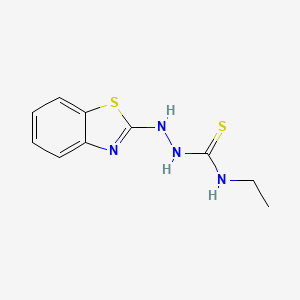

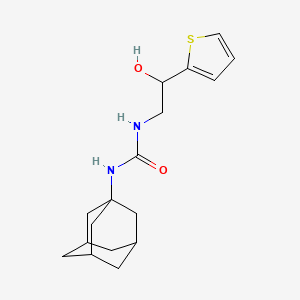

![molecular formula C9H11NOS B2948120 N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 1247857-58-4](/img/structure/B2948120.png)

N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom . The molecular formula of this compound is C18H17NS .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Another method involves the reaction of 2-methylthiophene with acetic anhydride . The synthesis of thiophene derivatives often involves reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of similar compounds shows that the methylthiophene group makes a dihedral angle with respect to the plane defined by the nitroaniline ring . Within the aniline ring, the nitro group is nearly coplanar with the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another reaction involves 2-Acetyl-5-methylthiophene reacting with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . They are soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action

Target of action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with thiophene derivatives, it could potentially be involved in a variety of cellular processes .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with thiophene derivatives, it could potentially have a variety of effects at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively target cancer and microbial cells while leaving normal cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide involves the reaction between 5-methylthiophene-2-carboxaldehyde and propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide has been used in scientific research for various purposes. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. The compound has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.

properties

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-3-9(11)10-6-8-5-4-7(2)12-8/h3-5H,1,6H2,2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYERALAREFOCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

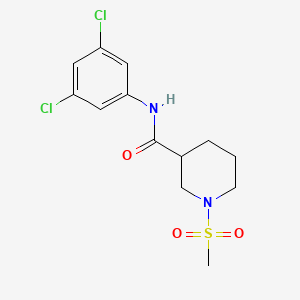

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)

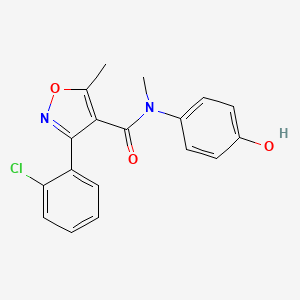

![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)

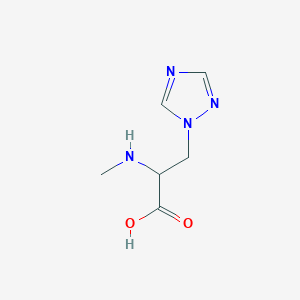

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2948047.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)

![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)